2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol
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Overview
Description
2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol typically involves multi-step organic reactions. One common method includes the bromination of phenolic compounds followed by nitration and subsequent imine formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems helps in controlling the reaction parameters precisely, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and nitrophenyl group play crucial roles in its binding affinity and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Shares the tribromo structure but lacks the nitrophenyl group.
2,4-Dibromoaniline: Contains bromine atoms but differs in the presence of an aniline group instead of a phenol.
2,4-Dibromo-6-(bromomethyl)phenol: Similar bromination pattern but with a bromomethyl group instead of the nitrophenyl imine.
Uniqueness
2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol is unique due to its combination of multiple bromine atoms and a nitrophenyl imine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H5Br5N2O3 |
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Molecular Weight |
636.7 g/mol |
IUPAC Name |
2,4-dibromo-6-[(2,4,6-tribromo-3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H5Br5N2O3/c14-6-1-5(13(21)9(17)2-6)4-19-11-7(15)3-8(16)12(10(11)18)20(22)23/h1-4,21H |
InChI Key |
AIYBJTGDAPZAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=NC2=C(C(=C(C=C2Br)Br)[N+](=O)[O-])Br)O)Br)Br |
Origin of Product |
United States |
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